molecular formula C8H14ClNO2 B13865170 N-(3-chloropropyl)oxolane-2-carboxamide

N-(3-chloropropyl)oxolane-2-carboxamide

Cat. No.: B13865170
M. Wt: 191.65 g/mol
InChI Key: ATAJICGKGQDZKP-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)oxolane-2-carboxamide is a carboxamide derivative featuring a tetrahydrofuran (oxolane) ring linked to a 3-chloropropylamine group via a carbonyl bridge. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules such as dronedarone hydrochloride, an antiarrhythmic drug . Its reactive chloropropyl group enables participation in nucleophilic substitution reactions, making it valuable for constructing nitrogen-containing heterocycles or alkylated derivatives .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

N-(3-chloropropyl)oxolane-2-carboxamide

InChI

InChI=1S/C8H14ClNO2/c9-4-2-5-10-8(11)7-3-1-6-12-7/h7H,1-6H2,(H,10,11)

InChI Key

ATAJICGKGQDZKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropropyl)oxolane-2-carboxamide typically involves the reaction of oxolane-2-carboxylic acid with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality. Post-reaction, the compound is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropropyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

N-(3-chloropropyl)oxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloropropyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following section compares N-(3-chloropropyl)oxolane-2-carboxamide with three structurally related compounds, emphasizing differences in molecular structure, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound A : N-(3-chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
  • Structure : Replaces the oxolane ring with a bicyclo[2.2.1]heptene system.
  • Synthesis: Prepared via DCC/HOBt-mediated coupling of 5-norbornene-2-carboxylic acid with 3-chloropropan-1-amine hydrochloride .
  • Applications : Used in synthesizing serotoninergic ligands, highlighting its role in central nervous system drug development .
Compound B : N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
  • Structure : Substitutes the chloropropyl group with a 5-propyl-thiadiazole moiety.
  • Key Properties :
    • Molecular weight: 241.31 g/mol
    • logP: 1.82 (indicating higher lipophilicity than the chloropropyl analog)
    • Polar surface area: 55.78 Ų (enhanced hydrogen-bonding capacity due to thiadiazole) .
Compound C : N-(3-chloropropyl)butylamine
  • Structure : Lacks the oxolane-carboxamide backbone, retaining only the chloropropyl-amine chain.
  • Role : A precursor in dronedarone synthesis; its presence as an impurity underscores the importance of controlling reaction conditions to avoid undesired byproducts .

Physicochemical and Reactivity Comparison

Parameter Target Compound Compound A Compound B Compound C
Molecular Formula C₈H₁₄ClNO₂ C₁₁H₁₅ClN₂O C₁₀H₁₅N₃O₂S C₇H₁₅ClN
Molecular Weight ~199.66 g/mol (estimated) ~242.7 g/mol 241.31 g/mol 148.65 g/mol
logP ~1.2 (estimated) Not reported 1.82 ~1.5 (estimated)
Key Functional Groups Oxolane, chloropropyl, amide Bicycloheptene, chloropropyl Thiadiazole, oxolane, amide Chloropropyl, amine
Reactivity Alkylation via Cl substituent Similar alkylation potential Thiadiazole-mediated interactions Prone to self-condensation

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